Dinitropyrene

DNA Adductomics Carcinogenesis In Vitro Toxicology

For accurate environmental monitoring and genotoxicity research, select 1,2-dinitropyrene. Its extreme potency, compared to 1-nitropyrene, is non-negotiable for validating assays like the Ames test and for quantifying trace-level mutagens. Differentiated isomer essential for studies on bulky DNA adducts. Ensure assay robustness with this specific, well-characterized compound.

Molecular Formula C16H8N2O4
Molecular Weight 292.24 g/mol
CAS No. 78432-19-6
Cat. No. B1228942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitropyrene
CAS78432-19-6
Molecular FormulaC16H8N2O4
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4[N+](=O)[O-])[N+](=O)[O-])C=C2
InChIInChI=1S/C16H8N2O4/c19-17(20)13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(21)22/h1-8H
InChIKeyPEOXEBCFEGFKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dinitropyrene (CAS 78432-19-6): Sourcing Reference Standards for Nitro-PAH Environmental Mutagenicity Research


Dinitropyrene (CAS 78432-19-6), specifically the 1,2-dinitropyrene isomer, belongs to the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), which are potent environmental mutagens and carcinogens formed during incomplete combustion processes [1]. This compound, along with its isomers 1,6- and 1,8-dinitropyrene, is found in diesel exhaust and airborne particulates and is classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B) [2]. Its primary utility in scientific and industrial settings is as an analytical standard for environmental monitoring and as a reference compound in toxicological and mechanistic studies investigating the formation and repair of bulky DNA adducts .

Why Sourcing 1,2-Dinitropyrene (CAS 78432-19-6) Cannot Be Substituted with Other Nitropyrenes: A Quantitative Rationale


Substituting dinitropyrene isomers or the more abundant 1-nitropyrene is not scientifically valid due to the extreme quantitative divergence in their genotoxic potency and metabolic activation profiles. While 1-nitropyrene is the predominant nitro-PAH found in diesel exhaust, its biological effects are orders of magnitude weaker than those of the dinitropyrene isomers [1]. For instance, 1,6-dinitropyrene induces tumor formation at total doses (4 mg) where 1-nitropyrene (40 mg) fails to produce any tumors, and in in vitro systems, DNA adduct formation and mutation frequency differ by several-fold between compounds [2]. This is driven by profound differences in metabolic activation by nitroreductases, leading to distinct DNA adduct patterns and repair responses [3]. For any application requiring a specific, potent, and well-characterized nitro-PAH—be it as a positive control in mutagenicity assays or as an analytical standard for environmental tracing—selecting the correct isomer is non-negotiable.

Quantitative Differentiation Guide for 1,2-Dinitropyrene (CAS 78432-19-6) Against Key Comparators


Comparative DNA Adduct Induction Potency of 1,6-Dinitropyrene vs. 1-Nitropyrene and Benzo[a]pyrene

In a direct comparative study using freshly isolated rat hepatocytes, 1,6-dinitropyrene (1,6-DNP) induced significantly greater levels of total DNA adducts than both 1-nitropyrene (1-NP) and the classic PAH benzo[a]pyrene (B[a]P). The relative potency for DNA adduct formation was determined to be 1,6-DNP > B[a]P > 1-NP ≥ B[a]A, demonstrating the superior genotoxic potential of the dinitropyrene relative to its mononitrated analog and a benchmark carcinogen [1].

DNA Adductomics Carcinogenesis In Vitro Toxicology

In Vivo Carcinogenicity Differential: 1,6-Dinitropyrene vs. 1-Nitropyrene in Rat Models

A critical in vivo difference is highlighted in a long-term rat carcinogenicity study. Treatment with 1,6-dinitropyrene at a total dose of 4 mg resulted in the induction of sarcomas at the injection site in all 10 treated rats. In stark contrast, a 10-fold higher total dose of 40 mg of 1-nitropyrene failed to induce any tumors by experimental day 650 [1]. Furthermore, a comparative study with benzo[a]pyrene (BaP) in F344 rats showed that at equal doses, the incidence of lung cancer was much higher with 1,6-DNP, and cancer induction by 1,6-DNP was still higher even when administered at one-third the dose of BaP [2].

Carcinogenicity Bioassay Nitropyrene Animal Model

Comparative Mutagenicity in Ames Test: Dinitropyrenes vs. Mononitropyrenes and Other Nitro-PAHs

In the Salmonella typhimurium Ames reversion assay (strain TA98 without S9 metabolic activation), 1,8-dinitropyrene exhibits extreme mutagenic potency, far exceeding that of 1-nitropyrene and most other nitro-PAHs. 1,8-Dinitropyrene is reported as one of the most potent direct-acting mutagens known, producing 940,000 revertants per microgram, a value that serves as a benchmark for the field [1]. A direct comparison in the YG1024 strain (which overexpresses nitroreductase) highlights an even more dramatic difference, with 1,8-DNP producing 4,780,000 revertants per nanomole, compared to 250,000 revertants/nmol for the potent mutagen 3-nitrobenzanthrone [2].

Ames Test Mutagenicity Nitro-PAH

Differential DNA Adduct Formation and Mutation Signature vs. 1-Nitropyrene

While 1,6- and 1,8-dinitropyrenes are more mutagenic than 1-nitropyrene in bacterial assays, the underlying mechanism involves both quantitative and qualitative differences in DNA damage processing. In vivo, a single intraperitoneal injection of 1,6-dinitropyrene leads to the formation of the major DNA adduct N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene in multiple tissues, whereas covalent DNA binding from 1-nitropyrene is undetectable under the same conditions [1]. At the mutational level, in a site-specific vector study, the 1,8-DNP adduct induced a 15.1% CpG deletion frequency under SOS conditions, compared to only 1.9% for the 1-NP adduct, demonstrating that the DNP adducts are not just more frequent but inherently more miscoding [2].

DNA Adduct Mutational Signature Site-Specific Mutagenesis

Analytical Occurrence Profile in Vehicle Exhaust Particulates vs. 1-Nitropyrene

While 1-nitropyrene is the most abundant nitro-PAH in diesel exhaust, dinitropyrenes are present at much lower concentrations yet contribute disproportionately to the overall mutagenic burden. Quantitative analysis of vehicle exhaust particulates revealed that 1-nitropyrene concentrations (51 pmol/mg in diesel) are over 100-fold higher than those of individual dinitropyrene isomers (0.21-0.23 pmol/mg) [1]. However, due to the extreme potency differential described in other evidence items, dinitropyrenes are estimated to account for a significant fraction (20-40%) of the direct-acting mutagenicity of diesel particulate extracts, while 1-nitropyrene contributes a smaller fraction [2].

Environmental Monitoring Diesel Particulate Nitro-PAH Analysis

Genotoxicity in Human Hepatocytes: Differential DNA Repair Induction by Dinitropyrenes

In a direct comparison of 8 nitroarenes tested in human isolated hepatocytes, the three dinitropyrene isomers (1,3-, 1,6-, and 1,8-DNP) were among only five compounds that elicited a clear positive response of DNA repair. Critically, the levels of unscheduled DNA synthesis (UDS) induced by these three dinitropyrene isomers were much higher than those induced by the other positive compounds, including 1-nitropyrene [1]. An independent study focusing on 1,6-DNP confirmed it as an extremely potent genotoxicant in primary cultures of both human and rat hepatocytes, with dose-dependent increases in DNA repair observed in the range from 0.05 to 5 µM for both species [2].

Human Hepatocytes Genotoxicity DNA Repair

Defined Application Scenarios for Dinitropyrene (CAS 78432-19-6) Based on Quantitative Evidence


Positive Control for High-Sensitivity Ames Test Validation

Use 1,8-dinitropyrene as the definitive positive control for validating nitroreductase-proficient Salmonella strains (e.g., YG1024, TA98) in the Ames test. Its unparalleled mutagenic potency (producing up to 4,780,000 revertants/nmol) ensures that assay sensitivity is robust and that false negatives due to weak mutagens are avoided [1]. This is essential for screening environmental samples (e.g., diesel exhaust, airborne particulates) where dinitropyrenes are key contributors to the total mutagenicity despite their low mass concentrations [2].

Reference Standard for LC-MS/MS Quantification in Environmental Fate Studies

Employ certified analytical standards of 1,2-, 1,3-, 1,6-, and 1,8-dinitropyrene for the accurate quantification of these trace-level mutagens in complex environmental matrices (air, soil, water). Given that these isomers co-occur but have vastly different biological potencies, isomer-specific quantification using deuterated internal standards is mandatory for source apportionment and risk assessment of combustion-derived particulate matter . This is particularly critical in studies evaluating the efficacy of diesel particulate filters or alternative fuels.

Model Carcinogen for Mechanistic Studies on Bulky DNA Adduct Repair

Utilize 1,6-dinitropyrene as a model compound to investigate the cellular processing of bulky, helix-distorting C8-guanine adducts in mammalian systems. Its well-characterized major adduct (N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene) and its distinct mutational signature (high frequency of CpG deletions) provide a defined endpoint for studying DNA repair pathways, such as nucleotide excision repair and translesion synthesis [3]. The in vivo tumorigenicity data in multiple tissues (e.g., mammary gland, lung) also make it a relevant model for organ-specific carcinogenesis studies [4].

In Vitro Benchmark for Genotoxicity Screening in Human Cell Models

Incorporate 1,6-dinitropyrene into a panel of genotoxicity benchmarks for validating new in vitro human cell-based assays, such as those using primary hepatocytes or 3D tissue models. Its high potency in inducing unscheduled DNA synthesis (UDS) at sub-micromolar concentrations (0.05-5 µM) provides a robust and quantifiable positive signal that is consistent across human and rodent species, making it an ideal cross-species reference genotoxicant [5].

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